3-Hydroxycyclopent-2-en-1-one fundamental properties
3-Hydroxycyclopent-2-en-1-one fundamental properties
An In-Depth Technical Guide to 3-Hydroxycyclopent-2-en-1-one: Properties, Synthesis, and Applications
Introduction
3-Hydroxycyclopent-2-en-1-one (C₅H₆O₂), a five-membered cyclic enone, represents a pivotal structural motif in the landscape of organic chemistry.[1] With a molecular weight of approximately 98.10 g/mol , this compound is characterized by a cyclopentene ring featuring a ketone, a conjugated double bond, and a hydroxyl group.[1][2] This unique arrangement of functional groups imparts a distinct reactivity profile, establishing it as a versatile intermediate in the synthesis of fine chemicals and complex pharmaceutical agents.[1] Emerging research has also highlighted its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, making it a subject of increasing interest for drug development professionals.[1] This guide provides a comprehensive exploration of its core properties, synthesis, reactivity, and applications, grounded in established scientific principles.
Part 1: Physicochemical Properties and Structural Analysis
Molecular Structure and Tautomerism
The fundamental structure of 3-hydroxycyclopent-2-en-1-one is that of a cyclic α,β-unsaturated ketone.[1] However, its most critical chemical feature is the existence of keto-enol tautomerism. The compound is the enol tautomer of the 1,2-diketone, cyclopentane-1,2-dione. In cyclic 1,2-dione systems, the enol form is often significantly stabilized, in this case by the formation of a conjugated system involving the hydroxyl group, the double bond, and the carbonyl group.[3][4] This equilibrium is crucial as it dictates the molecule's reactivity and spectroscopic properties.
Caption: Keto-Enol tautomerism of the cyclopentenone core.
Physical Properties
The macroscopic properties of 3-hydroxycyclopent-2-en-1-one are summarized below. These characteristics are essential for its handling, purification, and use in various reaction conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆O₂ | [1][2] |
| Molecular Weight | 98.10 g/mol | [1][2] |
| CAS Number | 5870-62-2 | [2][5] |
| Appearance | Colorless to pale yellow clear liquid | [5] |
| Boiling Point | 212.0 - 213.0 °C (at 760 mm Hg) | [5] |
| Flash Point | 84.8 °C | [5] |
| Solubility | Soluble in water and alcohol | [5] |
| pKa (Predicted) | ~4.50 | [2] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for confirming the structure and purity of 3-hydroxycyclopent-2-en-1-one. The key expected data are outlined below.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to a vinyl proton, two distinct methylene (CH₂) groups adjacent to the carbonyl and vinyl carbons, and a broad, exchangeable hydroxyl (-OH) proton. |
| ¹³C NMR | Resonances for a carbonyl carbon (~190-200 ppm), two sp² hybridized carbons of the enol system, and two sp³ hybridized methylene carbons. |
| IR Spectroscopy | A broad absorption band for the O-H stretch (~3400 cm⁻¹), a strong absorption for the conjugated C=O stretch (~1700-1720 cm⁻¹), and a C=C stretch (~1650 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 98, corresponding to the molecular weight of the compound. |
Part 2: Synthesis and Reactivity
Synthetic Strategies
The synthesis of the 3-hydroxycyclopent-2-en-1-one scaffold can be achieved through several established organic chemistry reactions. The most prominent methods for constructing this core structure include the Piancatelli rearrangement, the Nazarov cyclization, and intramolecular Aldol condensations.[6] The Aldol condensation, in particular, represents a robust and fundamental approach, typically starting from a 1,4-dicarbonyl precursor.
Caption: Generalized workflow for synthesis via Intramolecular Aldol Condensation.
Experimental Protocol: Base-Catalyzed Intramolecular Aldol Condensation
This protocol provides a representative methodology for the synthesis of a cyclopentenone core from a suitable 1,4-dicarbonyl precursor.
-
Dissolution: Dissolve the 1,4-dicarbonyl starting material in a suitable alcoholic solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of a strong base, such as 2M sodium hydroxide (NaOH).[6] The base serves as the catalyst to initiate enolate formation by deprotonating the α-carbon.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Gentle heating may be applied if the reaction is sluggish.[6]
-
Quenching & Neutralization: Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize it with a dilute acid (e.g., 1M HCl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the final 3-hydroxycyclopent-2-en-1-one derivative.[6]
Chemical Reactivity
The combination of functional groups makes 3-hydroxycyclopent-2-en-1-one a versatile reactant.
-
The Enone System: The α,β-unsaturated carbonyl moiety is an excellent Michael acceptor, susceptible to 1,4-conjugate addition by a wide range of nucleophiles. This reactivity is fundamental to its use as a building block.
-
The Carbonyl Group: The ketone can undergo standard 1,2-nucleophilic additions, such as reactions with Grignard reagents or organolithium compounds.[1]
-
The Hydroxyl Group: The acidic proton of the enol can be deprotonated, and the resulting oxygen can act as a nucleophile. The hydroxyl group can also be converted into other functional groups, such as ethers or esters, to modify the molecule's properties or to serve as a protecting group during multi-step syntheses.
Part 3: Applications and Biological Relevance
Keystone in Organic Synthesis
The primary application of 3-hydroxycyclopent-2-en-1-one is as a chemical intermediate.[1] Its inherent reactivity and stereocenter potential make it a valuable precursor for the total synthesis of complex natural products and pharmacologically active compounds, including prostaglandins and various cyclopentanoid derivatives.[6]
Biological Activity and Therapeutic Potential
The cyclopentenone ring is a recognized "privileged scaffold" in medicinal chemistry. The α,β-unsaturated carbonyl group is a key pharmacophore that can covalently interact with nucleophilic residues (like cysteine) in proteins.
-
Anti-inflammatory Effects: Research on related cyclopentenone derivatives has shown that they can inhibit key inflammatory pathways, such as the NF-κB signaling cascade.[6][7]
-
Antimicrobial and Antioxidant Properties: Preliminary studies suggest that 3-hydroxycyclopent-2-en-1-one may possess the ability to inhibit the growth of certain pathogens and scavenge free radicals, indicating potential for further pharmaceutical development.[1]
Caption: Conceptual inhibition of a signaling pathway by a cyclopentenone derivative.
Industrial Uses
While substituted derivatives like 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene) are well-known for their caramel or maple-like aromas and are used as flavoring agents, the parent compound 3-hydroxycyclopent-2-en-1-one is not typically used for fragrance or flavor applications.[4][5] Its primary industrial value lies in its role as a synthetic intermediate.[1]
Part 4: Safety and Handling
As a research chemical, 3-hydroxycyclopent-2-en-1-one should be handled with appropriate care in accordance with good laboratory practices.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[8][9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[8][10]
-
Skin Contact: Immediately wash off with soap and plenty of water.[8][9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
Conclusion
3-Hydroxycyclopent-2-en-1-one is a molecule of significant chemical interest. Its properties are dominated by the interplay of its ketone, enol, and alkene functionalities, all held within a compact cyclic structure. While its direct applications are limited, its true value is realized as a versatile and powerful building block for organic synthesis. The ability to construct complex molecular architectures from this scaffold, combined with the inherent biological relevance of the cyclopentenone core, ensures its continued importance in both academic research and the development of new therapeutics.
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